Nalidixate sodium

Vue d'ensemble

Description

Le nalidixate de sodium, également connu sous le nom de sodium nalidixate, est la forme de sel de sodium de l'acide nalidixique. L'acide nalidixique est un agent antibactérien synthétique appartenant à la classe des quinolones. Il a été le premier antibiotique quinolone découvert et a été utilisé principalement pour traiter les infections urinaires causées par des bactéries Gram-négatives .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le nalidixate de sodium est synthétisé à partir de l'acide nalidixique. La synthèse de l'acide nalidixique implique la condensation de la 2-aminopyridine avec l'acétoacétate d'éthyle, suivie de cyclisation et d'étapes d'oxydation . L'acide nalidixique résultant est ensuite neutralisé avec de l'hydroxyde de sodium pour former le nalidixate de sodium .

Méthodes de production industrielle

La production industrielle du nalidixate de sodium implique généralement la synthèse à grande échelle de l'acide nalidixique, suivie de sa conversion en sel de sodium. Le procédé comprend des étapes de purification pour s'assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le nalidixate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le nalidixate de sodium peut être oxydé pour former de l'hydroxynalidixique.

Réduction : Les réactions de réduction peuvent convertir le nalidixate de sodium en son composé parent, l'acide nalidixique.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe carboxyle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du dérivé souhaité.

Principaux produits formés

Oxydation : Acide hydroxynalidixique.

Réduction : Acide nalidixique.

Substitution : Divers dérivés du nalidixate.

Applications De Recherche Scientifique

Antibacterial Properties

Mechanism of Action:

Nalidixate sodium functions as an inhibitor of bacterial DNA polymerase, which is crucial for bacterial replication. This mechanism makes it effective against a variety of Gram-negative and some Gram-positive bacteria .

Clinical Applications:

- Urinary Tract Infections (UTIs): this compound was one of the first antibiotics used specifically for UTIs, showing significant efficacy against E. coli and other uropathogens .

- Ciprofloxacin Susceptibility: Research indicates that susceptibility to nalidixic acid can serve as a marker for predicting susceptibility to ciprofloxacin in Salmonella species, enhancing treatment strategies for infections caused by this pathogen .

Synthesis of Novel Compounds

Schiff Bases and Anti-inflammatory Activity:

Recent studies have explored the synthesis of Schiff bases derived from nalidixic acid combined with amino acids and isatins. These compounds exhibited notable anti-inflammatory effects by significantly inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models . This suggests potential applications in developing new anti-inflammatory drugs.

Metal Complexes:

Research on copper(II) complexes with nalidixic acid has shown that these compounds can interact with bacterial DNA, inducing structural alterations that inhibit bacterial growth. The complexes demonstrated significant nuclease activity, which could be harnessed for therapeutic interventions against bacterial infections .

Analytical Applications

Detection Methods:

this compound has been utilized in various analytical methods, including:

- Chemiluminescence Techniques: A novel flow injection chemiluminescence method utilizing CdS quantum dots has been developed for sensitive detection of nalidixic acid. This method enhances the analytical capabilities for monitoring drug levels in biological samples .

- Sorption Studies: Studies investigating the sorption and transport characteristics of nalidixic acid in different substrates have provided insights into its environmental behavior, particularly in aquifer systems. These findings are crucial for understanding the fate of pharmaceuticals in the environment .

Pharmaceutical Formulations

Ionic Liquids (ILs):

The potential of ionic liquids as pharmaceutical solvents has been explored, including formulations based on nalidixic acid. These ILs can improve the solubility and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems . The solubility studies conducted at physiological conditions indicate that these formulations could enhance therapeutic efficacy.

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Nalidixate sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un autre antibiotique quinolone avec un spectre d'activité plus large.

Norfloxacine : Similaire au nalidixate de sodium mais avec des propriétés pharmacocinétiques améliorées.

Lévofloxacine : Une quinolone plus puissante avec un spectre d'activité plus large.

Unicité

Le nalidixate de sodium est unique de par son importance historique en tant que premier antibiotique quinolone découvert. Alors que de nouvelles quinolones ont été développées avec des profils d'efficacité et de sécurité améliorés, le nalidixate de sodium reste un composé important dans l'étude des antibiotiques quinolones et des mécanismes de résistance bactérienne .

Activité Biologique

Nalidixate sodium, a derivative of nalidixic acid, is a synthetic antibacterial agent belonging to the quinolone class. Its primary use is in the treatment of urinary tract infections (UTIs), particularly those caused by gram-negative bacteria. This article delves into the biological activity of this compound, discussing its mechanism of action, efficacy in clinical studies, and potential applications in various fields.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets DNA gyrase , an essential enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription. By binding to DNA gyrase, this compound disrupts the normal functioning of this enzyme, leading to the inhibition of bacterial growth and replication .

The compound's active metabolite, hydroxynalidixic acid, also plays a significant role in its biological activity. It binds reversibly to DNA, further interfering with RNA synthesis and protein production . The following table summarizes key aspects of its biological activity:

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating UTIs. A notable study involved 257 women with acute lower urinary tract infections treated with a combination of nalidixic acid and sodium citrate. Results showed that 85% of patients became abacteriuric within two days, although 5% had resistant strains present . Another study with college-age females demonstrated a 100% eradication rate for susceptible strains when treated with low-dose nalidixic acid combined with sodium citrate .

Case Study Insights

- Case Study: Treatment Outcomes

- Case Study: College-Age Females

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to this compound poses a significant challenge. Studies indicate that conventional chromosomal resistance can develop in approximately 2-14% of patients during treatment . Factors contributing to resistance include:

- High age and incidence of resistant mutants in infecting strains.

- Previous exposure to antibiotics.

Applications Beyond Antibacterial Use

Recent research has explored the potential applications of this compound beyond traditional antibacterial uses. For instance, studies on metal complexes involving nalidixic acid have indicated potential anticancer properties due to enhanced binding affinity to DNA and selective cytotoxicity against tumor cell lines . Additionally, its use in drug delivery systems is being investigated, showcasing its versatility as a compound.

Propriétés

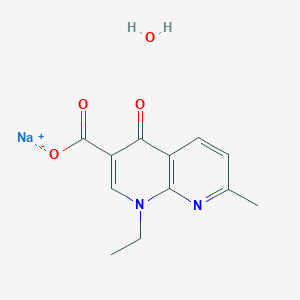

IUPAC Name |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEXQJSSKQXXSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935777 | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15769-77-4 | |

| Record name | Nalidixate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALIDIXATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.